molecular formula C12H21NO5 B6166938 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid CAS No. 1482764-65-7

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid

Cat. No.: B6166938
CAS No.: 1482764-65-7
M. Wt: 259.3
InChI Key:
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Description

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group followed by the introduction of the propanoic acid moiety. One common method involves the reaction of morpholine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected morpholine. This intermediate is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reactant concentrations . The use of flow microreactors also enhances the sustainability and versatility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions at the morpholine nitrogen. This allows for selective modification of other functional groups in the molecule. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific combination of a morpholine ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1482764-65-7

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

0

Origin of Product

United States

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